molecular formula C14H23Cl2N3O B1522939 N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride CAS No. 1258650-95-1

N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride

Cat. No.: B1522939
CAS No.: 1258650-95-1
M. Wt: 320.3 g/mol
InChI Key: COBZGGQATOZPFW-UHFFFAOYSA-N
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Description

“N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1258650-95-1 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C14H23Cl2N3O . The InChI code is 1S/C14H21N3O.2ClH/c15-11-12-3-5-13 (6-4-12)16-14 (18)7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2, (H,16,18);2*1H .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 320.26 . It is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Anticonvulsant Activity

  • Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, closely related to the chemical structure of the compound , have shown potential as new anticonvulsant agents. These compounds combine fragments of well-known antiepileptic drugs and have displayed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

Antimicrobial Activity

  • N,N'-Polyalkylenebis[4-(substituted-amino)pyridines], structurally similar to the compound, have been evaluated as potential anti-dental plaque agents. One of the compounds from this series, octenidine, has been selected for clinical study due to its antimicrobial properties (Bailey et al., 1984).

Molecular Structure and Interaction Studies

  • Studies on Darifenacin hydrobromide, which contains a pyrrolidine ring like the compound , provide insights into the molecular structure and interactions of similar compounds. These studies contribute to the understanding of molecular conformations and potential interactions in biological systems (Selvanayagam et al., 2009).

Corrosion Inhibition

  • Research on 3-amino alkylated indoles, which include a phenyl(pyrrolidin-1-yl)methyl group, has shown that these compounds can act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings for the protection of metal surfaces (Verma et al., 2016).

In Vitro Antitumoral Activity

  • N-phenylpyrrolecarbothioamides, which bear structural resemblance to the compound, have been evaluated for their in vitro anticancer activity. Some of these compounds demonstrated inhibitory effects on the growth of various cancer cell lines at micromolar concentrations (Cocco et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-3-pyrrolidin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)16-14(18)7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZGGQATOZPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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